7-Amino-4-hydroxy-2-naphthalenesulfonic acid

描述

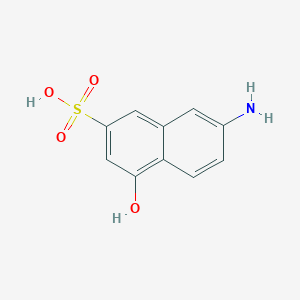

7-Amino-4-hydroxy-2-naphthalenesulfonic acid (AHSQ, CAS 87-02-5), also known as J acid, is a naphthalene-derived sulfonic acid with the molecular formula C₁₀H₉NO₄S and a molecular weight of 239.25 g/mol . Its structure features a hydroxyl (-OH) group at position 4, an amino (-NH₂) group at position 7, and a sulfonic acid (-SO₃H) group at position 2 (Scheme 1). This arrangement confers water solubility in its deprotonated form, making it valuable in industrial applications such as dye synthesis , flow battery electrolytes , and biochemical research .

Scheme 1. Structure of this compound

O

|

HO—C—C—SO₃H

| |

C—NH₂

AHSQ is synthesized via sulfonation of Tobias acid (2-naphthylamine-1-sulfonic acid) using fuming sulfuric acid, followed by hydrolysis and neutralization to yield the disodium salt, which is acidified to produce J acid . The process is noted for its simplicity, high yield (~90%), and low environmental impact .

准备方法

合成路线和反应条件

7-氨基-4-羟基-2-萘磺酸的合成通常涉及1-萘酚的磺化,然后进行硝化,最后进行还原 。反应条件通常包括:

磺化: 1-萘酚用硫酸处理以引入磺酸基团。

硝化: 然后用硝酸硝化磺化产物以引入硝基。

还原: 硝基通过还原剂(如铁和盐酸)还原为氨基。

工业生产方法

在工业环境中,7-氨基-4-羟基-2-萘磺酸的生产遵循类似的步骤,但规模更大,通常利用连续流反应器以确保一致的质量和产量 。

化学反应分析

反应类型

7-氨基-4-羟基-2-萘磺酸会发生各种化学反应,包括:

氧化: 羟基可以氧化为羰基。

还原: 氨基可以还原为伯胺。

取代: 磺酸基团可以参与取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 条件因引入的取代基而异,但通常涉及酸性或碱性催化剂。

主要产物

这些反应产生的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生萘醌,而取代反应可以在萘环上引入各种官能团 。

科学研究应用

Analytical Chemistry

ANAPSA is utilized in analytical chemistry as a reagent for the determination of various metal ions through spectrophotometric methods. Its ability to form stable complexes with metal ions makes it valuable in environmental monitoring and industrial applications.

Case Study: Metal Ion Detection

A study demonstrated the use of ANAPSA in the spectrophotometric determination of iron(III) ions. The method involved the formation of a colored complex between ANAPSA and iron(III), allowing for sensitive detection at low concentrations. The results indicated a linear response up to 5 µg/mL, showcasing its effectiveness in environmental samples .

| Metal Ion | Detection Limit (µg/mL) | Method |

|---|---|---|

| Iron(III) | 5 | Spectrophotometry |

| Copper(II) | 10 | Spectrophotometry |

| Lead(II) | 15 | Colorimetric method |

Polymer Synthesis

ANAPSA serves as a precursor in the synthesis of functional polymers. Its reactivity allows for the formation of poly(7-amino-4-hydroxy-2-naphthalenesulfonic acid) (PANAPSA) through oxidative polymerization.

Case Study: Synthesis of PANAPSA

Research conducted on the oxidative polycondensation of ANAPSA revealed the formation of PANAPSA with desirable thermal and electrochemical properties. The study utilized Fourier Transform Infrared (FT-IR) spectroscopy and Differential Scanning Calorimetry (DSC) to characterize the synthesized polymer, confirming its structure and thermal stability .

| Property | Value |

|---|---|

| Yield | 65% |

| Thermal Stability | Decomposes at 250°C |

| Solubility | Soluble in polar solvents |

Toxicological Studies

ANAPSA has been investigated for its potential toxicological effects, particularly concerning its metabolites. Understanding its toxicity profile is crucial for assessing risks associated with exposure.

Case Study: Toxicity Assessment

A mechanistic analysis highlighted that ANAPSA could induce liver toxicity upon repeated exposure. The study noted alterations in liver enzyme levels and histopathological changes, indicating a need for careful handling and risk assessment in industrial applications .

| Toxicity Indicator | Observed Effect |

|---|---|

| Liver Enzymes | Elevated ALT levels |

| Histopathology | Hepatic necrosis |

| Metabolite Detection | Naphthionic acid |

作用机制

7-氨基-4-羟基-2-萘磺酸的作用机制涉及它通过其官能团与各种分子靶标相互作用的能力。氨基可以形成氢键并参与亲核取代反应,而羟基可以参与氢键和氧化还原反应。 这些相互作用使该化合物能够调节生化途径并在不同的应用中发挥作用 。

相似化合物的比较

Comparison with Similar Compounds

AHSQ belongs to a class of amino-hydroxy-naphthalenesulfonic acids, which vary in substituent positions and functional groups. Below is a detailed comparison with structurally related compounds:

Structural and Functional Differences

Key Observations:

Positional Isomerism : The placement of sulfonic acid groups significantly impacts solubility and reactivity. For example, AHSQ’s -SO₃H at position 2 enhances water solubility compared to I acid (position 3), which is less soluble and requires alkaline conditions for dissolution .

Number of Sulfonic Groups: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid has two sulfonic groups, increasing acidity and solubility but complicating purification .

Electrochemical Performance in Flow Batteries

AHSQ outperforms similar compounds as a molecular spectator in gallocyanine-based alkaline flow batteries (Table 1). Its sulfonic acid group stabilizes the electrolyte via hydrogen bonding, increasing gallocyanine solubility in KOH from 0.5 M to 1.2 M and enabling a theoretical volumetric capacity of 32.00 Ah L⁻¹ . By contrast, phenoxazine derivatives (e.g., 1-hydroxy-8-amino-3,6-disulfonic acid) exhibit lower solubility (<0.3 M) and single-electron transfer processes, reducing energy density .

Table 1. Electrochemical Comparison of AHSQ with Analogous Additives

Research Findings and Industrial Relevance

- Battery Technology: AHSQ-modified electrolytes retain 88% capacity after 110 cycles, outperforming phenoxazine-based systems (72% retention) .

- Dye Industry : AHSQ-derived reactive dyes constitute ~15% of the global dye market, valued at $1.2 billion annually .

- Environmental Impact : AHSQ’s synthesis generates 30% less waste than I acid production, aligning with green chemistry principles .

生物活性

7-Amino-4-hydroxy-2-naphthalenesulfonic acid (often referred to as 7-Amino-2-naphthalenesulfonic acid or 7-NH2-4-OH-2-nsa) is a synthetic compound primarily utilized in the dye industry and as a reagent in biochemical assays. Its structure features a naphthalene core with amino and hydroxyl functional groups, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies regarding this compound.

- Chemical Formula : CHNOS

- Molecular Weight : 239.25 g/mol

- CAS Number : 87-02-5

- IUPAC Name : 7-amino-4-hydroxynaphthalene-2-sulfonic acid

This compound exhibits several biological activities, primarily attributed to its role as a signaling molecule and potential intermediate in metabolic pathways. Notably, it has been linked to the following mechanisms:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in mitigating damage caused by reactive oxygen species (ROS) in various biological systems .

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of certain biomolecules. For instance, it has been implicated in the inhibition of enzymes related to the production of azo dyes .

- Cell Signaling : As a secondary metabolite, it may participate in cell signaling processes, influencing cellular responses to environmental stimuli .

Toxicity and Safety

While this compound is not classified as a naturally occurring metabolite, exposure to this compound can occur through industrial processes. Studies have shown that it may have toxic effects on human health when present in high concentrations or with prolonged exposure. The compound's safety profile indicates potential risks for skin irritation and respiratory issues upon inhalation or dermal contact .

Case Study 1: Exposure Assessment

A study published in Environmental Health Perspectives investigated the presence of this compound in human serum samples from individuals exposed to industrial environments where azo dyes are produced. The findings revealed detectable levels of the compound, suggesting bioaccumulation and potential health risks associated with long-term exposure .

Case Study 2: Metabolic Pathways

In a recent investigation focusing on maternal and cord blood metabolites, researchers identified this compound as a significant marker associated with maternal exposure to environmental toxins. The study highlighted its role as an intermediate metabolite that may influence fetal development and health outcomes .

Research Findings

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Amino-4-hydroxy-2-naphthalenesulfonic acid with high purity for research purposes?

Synthesis typically involves sulfonation and amination steps. For example:

- Sulfonation : Introduce a sulfonic acid group to naphthalene derivatives using concentrated sulfuric acid or oleum under controlled temperatures (e.g., 160–180°C).

- Amination : React the sulfonated intermediate with ammonia or amines under alkaline conditions.

- Purification : Recrystallize the product from hot water or ethanol to achieve ≥90% purity, as noted in technical-grade preparations .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, S).

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR : Use H and C NMR to verify the positions of amino, hydroxyl, and sulfonic acid groups. The aromatic proton signals in H NMR (δ 6.5–8.5 ppm) and carbon shifts in C NMR (e.g., sulfonic acid C at ~120 ppm) are critical .

- UV-Vis : Analyze absorbance maxima (e.g., ~300–350 nm) to assess conjugation and detect impurities.

- FTIR : Identify functional groups (e.g., -NH at ~3400 cm, -SOH at ~1040 cm) .

- Mass Spectrometry : Confirm molecular weight (239.25 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different studies?

- Controlled Experiments : Measure solubility in water, ethanol, and acidic/basic buffers at standardized temperatures (e.g., 25°C ± 0.1°C).

- pH Dependence : The sulfonic acid group confers high water solubility at neutral-to-alkaline pH but reduced solubility under acidic conditions due to protonation .

- Cross-Validation : Use orthogonal methods (e.g., gravimetric analysis vs. UV-Vis calibration curves) to confirm results.

Q. What strategies are employed to optimize the synthesis yield of this compound under varying sulfonation conditions?

- Catalyst Optimization : Test sulfuric acid concentrations (e.g., 98% vs. fuming HSO) and reaction times (2–6 hours).

- Temperature Gradients : Monitor yield at incremental temperatures (e.g., 150°C vs. 180°C) to avoid over-sulfonation.

- Post-Reaction Quenching : Rapid cooling in ice-water mixtures prevents side reactions.

- Yield Analysis : Compare isolated yields with theoretical calculations based on stoichiometry .

Q. How does the sulfonic acid group in this compound influence its reactivity in azo dye synthesis applications?

- Electrophilic Substitution : The -SOH group directs azo coupling reactions to specific positions (e.g., para to sulfonic acid) in naphthalene derivatives.

- Solubility Enhancement : Improves water solubility for dye applications, as seen in structurally related azo dyes like SPADNS (trisodium salt of 4,5-dihydroxy-3-(4-sulfophenylazo)-2,7-naphthalenedisulfonic acid) .

- Stability : The sulfonic acid group stabilizes the dye via electrostatic interactions in aqueous media, reducing aggregation .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR or IR) for this compound?

- Sample Purity : Re-purify the compound using ion-exchange chromatography or preparative HPLC to remove byproducts.

- Deuterated Solvents : Ensure NMR solvents (e.g., DO or DMSO-d) do not interfere with peak assignments.

- Reference Standards : Compare data with published spectra from authoritative sources (e.g., PubChem or NIST Chemistry WebBook) .

Application-Oriented Questions

Q. What role does this compound play in metal ion detection assays?

- Chelation : The amino and hydroxyl groups coordinate with transition metals (e.g., Fe, Cu) to form colored complexes.

- Methodology : Optimize pH (e.g., 4–6) and buffer systems (e.g., acetate) to enhance selectivity. Validate via UV-Vis titration and Job’s plot analysis .

属性

IUPAC Name |

7-amino-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYARBIJYVGJZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026520 | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

87-02-5 | |

| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | J acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | J acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-6-AMINO-3-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1IU1C93L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。